

Zosuquidar Trihydrochloride in Acute Myeloid Leukemia: A Comparative Clinical Trial Analysis

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Compound of Interest

Compound Name: Zosuquidar trihydrochloride

Cat. No.: B15623425

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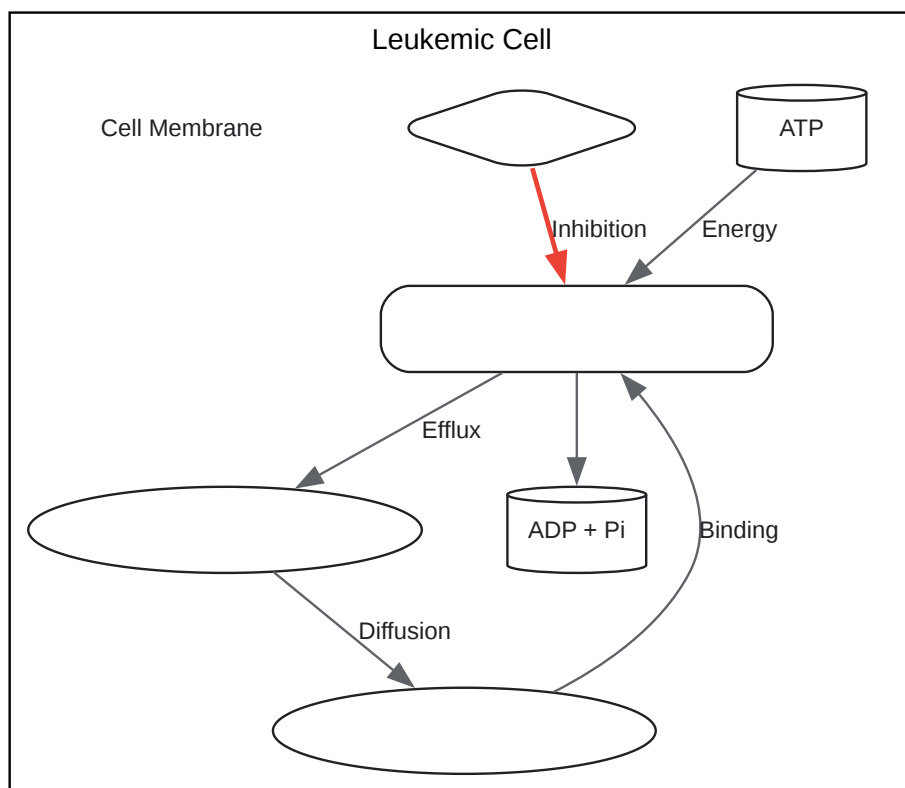
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of **zosuquidar trihydrochloride** in combination with standard chemotherapy for the treatment of acute myeloid leukemia (AML), particularly in older adults. Zosuquidar, a potent and specific inhibitor of P-glycoprotein (P-gp), was investigated as a means to overcome multidrug resistance (MDR), a significant challenge in AML therapy. This guide contrasts its performance with alternative P-gp inhibitors and standard chemotherapy regimens, supported by experimental data from key clinical trials.

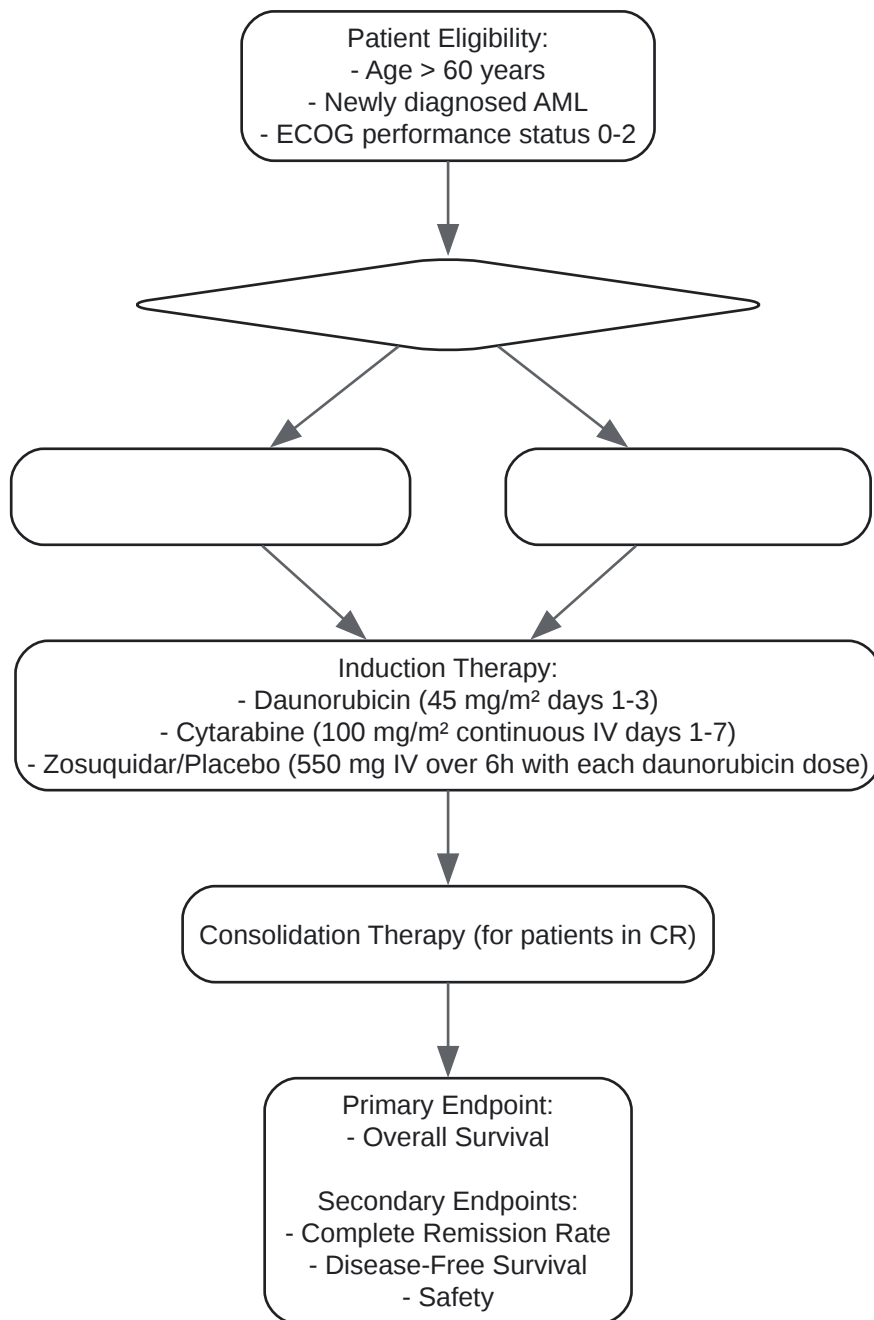
Mechanism of Action: Reversing Multidrug Resistance

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. In AML, overexpression of P-gp is associated with a poorer prognosis. Zosuquidar competitively inhibits P-gp, aiming to restore the sensitivity of leukemic cells to chemotherapy.

P-glycoprotein (P-gp) Mediated Multidrug Resistance and Zosuquidar Inhibition



ECOG 3999 Clinical Trial Workflow



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